molecular formula C6H7NaO6 B12438207 sodium;5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyfuran-3-ide-2,4-dione

sodium;5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyfuran-3-ide-2,4-dione

Cat. No.: B12438207
M. Wt: 198.11 g/mol
InChI Key: IFVCRSPJFHGFCG-HXPAKLQESA-N
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Description

Sodium;5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyfuran-3-ide-2,4-dione, also known as sodium ascorbate, is a sodium salt of ascorbic acid (vitamin C). It is a white to pale cream or yellow crystalline powder that is highly soluble in water. This compound is widely used in the food industry as an antioxidant and preservative, as well as in the pharmaceutical industry for its health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium ascorbate can be synthesized by neutralizing ascorbic acid with sodium bicarbonate or sodium carbonate. The reaction typically involves dissolving ascorbic acid in water and then slowly adding sodium bicarbonate or sodium carbonate until the pH reaches around 7. The solution is then evaporated to obtain sodium ascorbate crystals.

Industrial Production Methods: In industrial settings, sodium ascorbate is produced by a similar neutralization process but on a larger scale. The process involves the use of large reactors where ascorbic acid is mixed with sodium bicarbonate or sodium carbonate under controlled conditions. The resulting solution is then concentrated and crystallized to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium ascorbate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Sodium ascorbate can be oxidized to dehydroascorbic acid in the presence of oxidizing agents such as hydrogen peroxide.

    Reduction: It can act as a reducing agent, converting ferric ions (Fe^3+) to ferrous ions (Fe^2+).

    Substitution: Sodium ascorbate can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Major Products Formed:

    Dehydroascorbic acid: is a major product formed during the oxidation of sodium ascorbate.

    Ferrous ions: are produced when sodium ascorbate reduces ferric ions.

Scientific Research Applications

Sodium ascorbate has a wide range of applications in scientific research:

    Chemistry: It is used as a reducing agent in various chemical reactions and as an antioxidant to prevent oxidation.

    Biology: Sodium ascorbate is used in cell culture media to maintain the stability of ascorbic acid and to promote cell growth.

    Medicine: It is used as a dietary supplement to prevent and treat vitamin C deficiency. It also has potential therapeutic applications in cancer treatment due to its antioxidant properties.

    Industry: Sodium ascorbate is used as a food additive to preserve the color and flavor of food products. It is also used in the cosmetic industry for its skin-brightening effects.

Mechanism of Action

Sodium ascorbate exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also acts as a cofactor for various enzymes involved in collagen synthesis, neurotransmitter production, and immune function. Sodium ascorbate’s ability to donate electrons makes it an effective reducing agent, which is crucial for its role in various biochemical pathways.

Comparison with Similar Compounds

    Ascorbic acid (vitamin C): The parent compound of sodium ascorbate, with similar antioxidant properties but less stable in solution.

    Calcium ascorbate: Another salt of ascorbic acid, used as a dietary supplement with added calcium benefits.

    Magnesium ascorbate: A magnesium salt of ascorbic acid, used for its combined antioxidant and magnesium supplementation effects.

Uniqueness: Sodium ascorbate is unique due to its high solubility in water and its stability compared to ascorbic acid. This makes it particularly useful in aqueous solutions and for applications where stability is crucial. Additionally, its sodium content can be beneficial for individuals requiring sodium supplementation.

Properties

Molecular Formula

C6H7NaO6

Molecular Weight

198.11 g/mol

IUPAC Name

sodium;5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyfuran-3-ide-2,4-dione

InChI

InChI=1S/C6H7O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-8,10H,1H2;/q-1;+1/t2-,5?;/m0./s1

InChI Key

IFVCRSPJFHGFCG-HXPAKLQESA-N

Isomeric SMILES

C([C@@H](C1C(=O)[C-](C(=O)O1)O)O)O.[Na+]

Canonical SMILES

C(C(C1C(=O)[C-](C(=O)O1)O)O)O.[Na+]

Origin of Product

United States

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